molecular formula C17H20N6S2 B12915334 Guanidine, 1-tert-butyl-3-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(2-methyl-4-quinolyl)- CAS No. 71253-69-5

Guanidine, 1-tert-butyl-3-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(2-methyl-4-quinolyl)-

Cat. No.: B12915334
CAS No.: 71253-69-5
M. Wt: 372.5 g/mol
InChI Key: FDRJIDCBQUVOEB-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-2-(2-methylquinolin-4-yl)-3-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)guanidine is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-2-(2-methylquinolin-4-yl)-3-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)guanidine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the thiadiazole moiety and the guanidine group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-2-(2-methylquinolin-4-yl)-3-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

1-(tert-Butyl)-2-(2-methylquinolin-4-yl)-3-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)guanidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

  • 1-(tert-Butyl)-2-(2-methylquinolin-4-yl)-3-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)guanidine can be compared with other guanidine derivatives, quinoline derivatives, and thiadiazole derivatives.

Uniqueness:

  • The unique combination of functional groups in this compound sets it apart from other similar compounds. Its specific structure may confer distinct chemical and biological properties, making it valuable for various applications.

Comparison with Similar Compounds

  • 1-(tert-Butyl)-2-(2-methylquinolin-4-yl)guanidine
  • 2-(2-methylquinolin-4-yl)-3-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)guanidine
  • 1-(tert-Butyl)-3-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)guanidine

Properties

CAS No.

71253-69-5

Molecular Formula

C17H20N6S2

Molecular Weight

372.5 g/mol

IUPAC Name

2-tert-butyl-1-(2-methylquinolin-4-yl)-3-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)guanidine

InChI

InChI=1S/C17H20N6S2/c1-10-9-13(11-7-5-6-8-12(11)18-10)19-14(21-17(2,3)4)20-15-22-23-16(24)25-15/h5-9H,1-4H3,(H,23,24)(H2,18,19,20,21,22)

InChI Key

FDRJIDCBQUVOEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=NC(C)(C)C)NC3=NNC(=S)S3

Origin of Product

United States

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